molecular formula C19H21NO2 B2528107 (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide CAS No. 431074-23-6

(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide

Cat. No.: B2528107
CAS No.: 431074-23-6
M. Wt: 295.382
InChI Key: PGWZSLGIOJPYBW-SDNWHVSQSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a phenyl ring substituted with an ethoxy group at the para position and another phenyl ring substituted with an ethyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamine Intermediate: This can be achieved by reacting 4-ethoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the enamine intermediate.

    Amidation Reaction: The enamine intermediate is then reacted with 2-ethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired enamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the double bond can yield the corresponding amide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation, nitration, or sulfonation reactions can be carried out using reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: The compound can be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Drug Development: It may serve as a lead compound for the development of new therapeutic agents.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.

    (2E)-3-(4-ethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethoxy and ethyl groups in (2E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide may impart unique chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-16-7-5-6-8-18(16)20-19(21)14-11-15-9-12-17(13-10-15)22-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWZSLGIOJPYBW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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